

Application Notes and Protocols: Lipid Peroxidation Assay Using UAMC-3203 Hydrochloride

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Compound of Interest

Compound Name: UAMC-3203 hydrochloride

Cat. No.: B2603605

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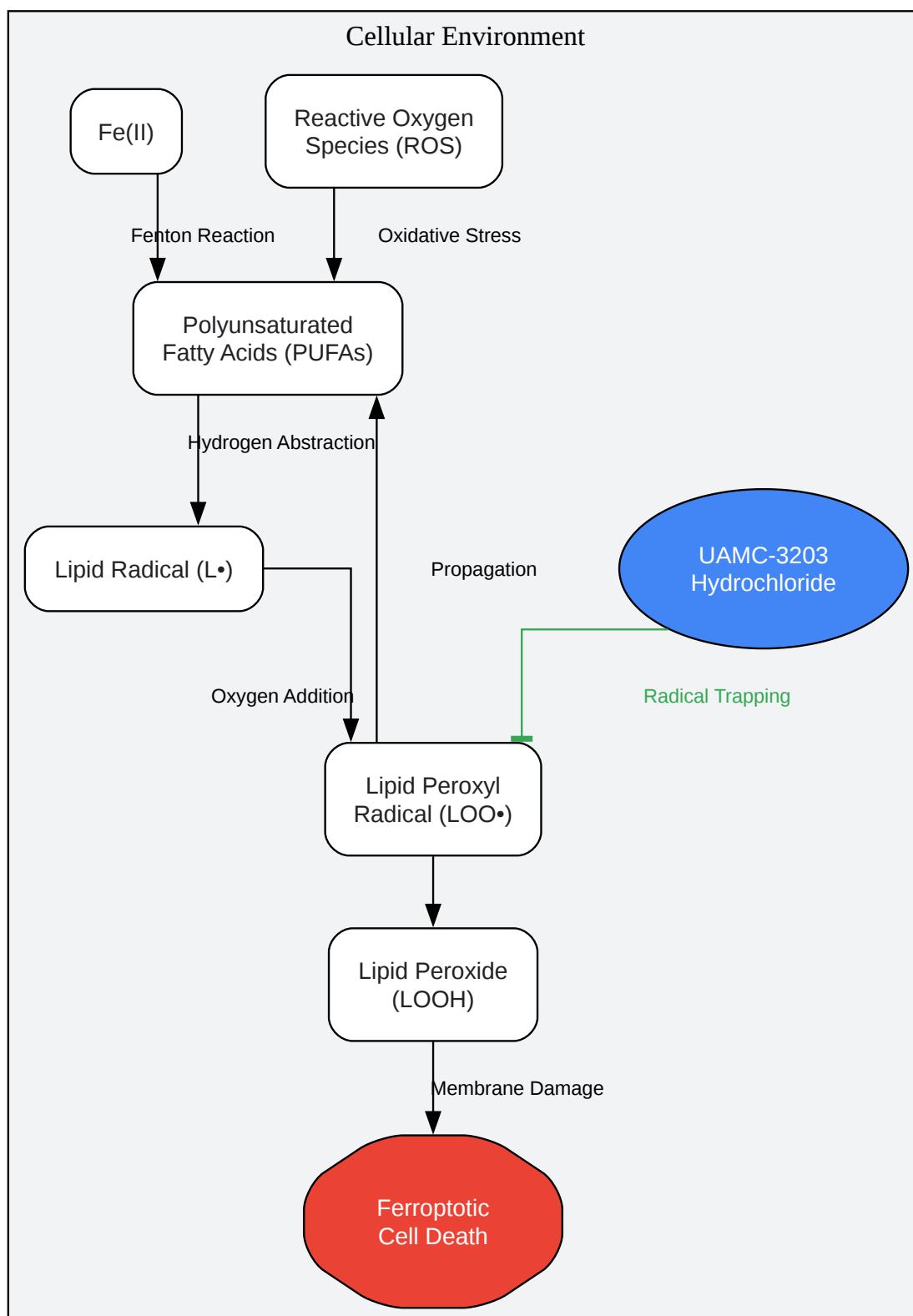
These application notes provide a detailed protocol for assessing the inhibitory effect of **UAMC-3203 hydrochloride** on lipid peroxidation. **UAMC-3203 hydrochloride** is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] By acting as a lipophilic radical-trapping antioxidant, UAMC-3203 effectively halts the chain reaction of lipid peroxidation within cellular membranes.[4]

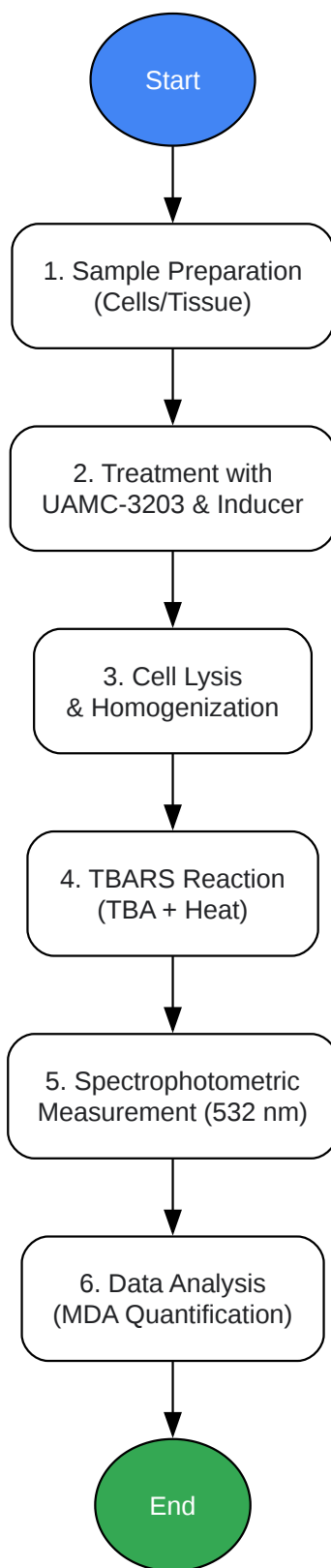
UAMC-3203 has demonstrated superior stability and solubility compared to the first-generation ferroptosis inhibitor, Ferrostatin-1.[2][4][5] It shows a significantly longer half-life in human, rat, and mouse microsomes, making it a more robust tool for in vitro and in vivo studies.[2][6] This compound has shown efficacy in reducing lipid peroxidation and subsequent tissue damage in various disease models.[4][7][8]

The following sections detail the mechanism of action of UAMC-3203, a comprehensive protocol for a thiobarbituric acid reactive substances (TBARS) assay to measure lipid peroxidation, and key quantitative data for this compound.

Mechanism of Action of UAMC-3203 in Ferroptosis Inhibition

Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), leading to extensive membrane damage. This process is characterized by the iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes. UAMC-3203, as a ferroptosis inhibitor, integrates into the phospholipid bilayer of the cell membrane.^[4] There, it acts as a radical-trapping antioxidant, effectively neutralizing lipid peroxyl radicals and terminating the lipid peroxidation chain reaction. This protective mechanism prevents the downstream events of ferroptosis, including membrane rupture and cell death.





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